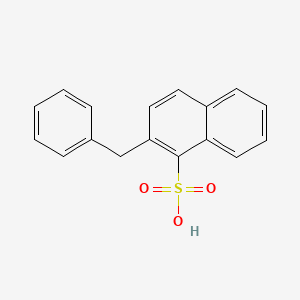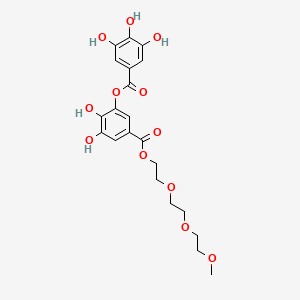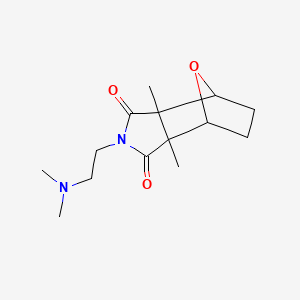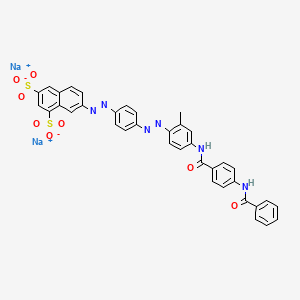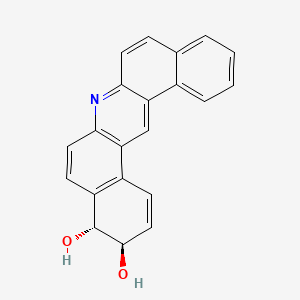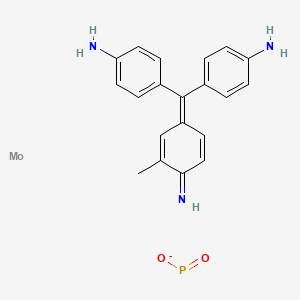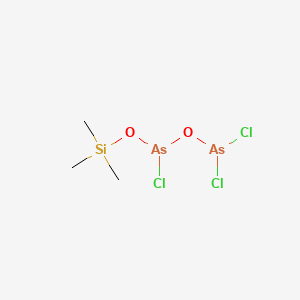
Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane is a complex organoarsenic compound that features both silicon and arsenic atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro-dichloroarsanyloxy-trimethylsilyloxyarsane typically involves the reaction of trimethylsilyl chloride with arsenic trichloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
(CH3)3SiCl+AsCl3→(CH3)3SiOAsCl2OAsCl2
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of inert atmospheres and precise temperature control is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can yield lower oxidation state arsenic species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce various organoarsenic compounds with different functional groups.
Scientific Research Applications
Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound’s unique structure makes it a candidate for studying arsenic’s biological interactions.
Industry: Used in materials science for creating specialized coatings and materials with unique properties.
Mechanism of Action
The mechanism by which chloro-dichloroarsanyloxy-trimethylsilyloxyarsane exerts its effects involves interactions with various molecular targets. The compound can interact with proteins and enzymes, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the arsenic atoms play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
Chloromethyldichloromethylsilane: Another organosilicon compound with similar reactivity.
Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.
Arsenic trichloride: A precursor in the synthesis of chloro-dichloroarsanyloxy-trimethylsilyloxyarsane.
Uniqueness
This compound is unique due to its combination of silicon and arsenic atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Properties
CAS No. |
137823-39-3 |
|---|---|
Molecular Formula |
C3H9As2Cl3O2Si |
Molecular Weight |
361.39 g/mol |
IUPAC Name |
dichloro-[chloro(trimethylsilyloxy)arsanyl]oxyarsane |
InChI |
InChI=1S/C3H9As2Cl3O2Si/c1-11(2,3)10-5(8)9-4(6)7/h1-3H3 |
InChI Key |
IYFQEPOQNWCWQP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[As](O[As](Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


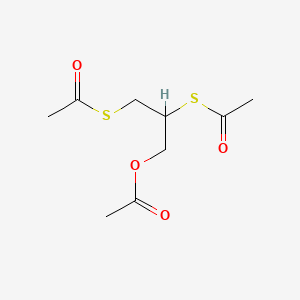
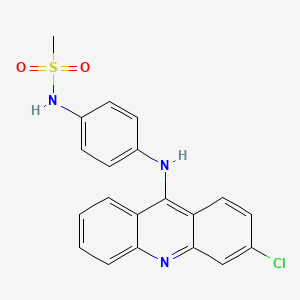
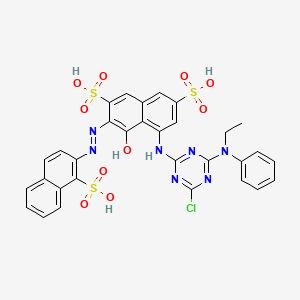
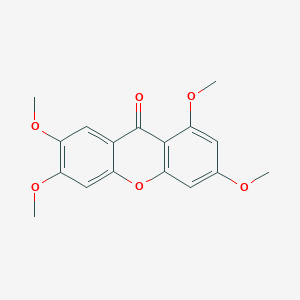
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

